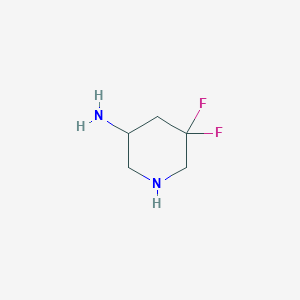

5,5-Difluoropiperidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-Difluoropiperidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 2,2-difluoro-4-pentenoic acid with lithium aluminum hydride (LiAlH4) to produce 2,2-difluoropent-4-en-1-ol, which is then converted to the desired amine through a series of steps involving tosyl chloride and pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Difluoropiperidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or halogenating agents can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized piperidines.

Wissenschaftliche Forschungsanwendungen

5,5-Difluoropiperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,5-Difluoropiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect various biochemical pathways through its unique chemical structure .

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-3,3-difluoropiperidine

- 5-Hydroxy-3,3-difluoropiperidine

- 3,5-Difluoropyridine

Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-amine stands out due to its specific substitution pattern and the presence of both fluorine atoms on the same carbon. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Biologische Aktivität

5,5-Difluoropiperidin-3-amine, also known as (3R)-5,5-Difluoropiperidin-3-amine, is a fluorinated derivative of piperidine that has garnered attention for its significant biological activities. This compound is characterized by the presence of two fluorine atoms at the 5-position and an amino group at the 3-position of the piperidine ring. Its unique structural configuration influences both its chemical reactivity and biological interactions, making it a subject of interest in pharmacological research.

The molecular formula for this compound is C5H8F2N. The introduction of fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and receptor binding affinity. The synthesis typically involves several steps optimized for yield and purity, utilizing reagents such as hydrogen peroxide and lithium aluminum hydride for various transformations .

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor . Notably, it has been studied for its potential to inhibit dipeptidyl peptidase-4 (DPP-4) , an enzyme crucial in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control, positioning this compound as a candidate for diabetes treatment .

Biological Activities

- Melanocortin Receptor Antagonism : Research indicates that this compound may act as a melanocortin receptor antagonist. This activity can influence metabolic and inflammatory pathways, suggesting potential therapeutic applications in obesity and related disorders .

- Blood-Brain Barrier Penetration : The compound exhibits properties that allow it to cross the blood-brain barrier effectively. This characteristic is particularly beneficial for developing treatments targeting central nervous system conditions such as cancer and senile dementia .

- Protein Kinase Inhibition : Studies have shown that derivatives of difluoropiperidine compounds can function as protein kinase inhibitors, which are valuable in treating various cancers by targeting pathways involved in tumor growth .

Comparative Analysis with Analog Compounds

The following table summarizes some notable analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Fluorophenyl)-piperidin-3-amine | Monofluorinated; aromatic substitution | Enhanced selectivity for certain receptors |

| 5-Methylpiperidin-3-amine | No fluorine; simple methyl substitution | Broader activity spectrum |

| 4-(Trifluoromethyl)piperidin-3-amine | Trifluoromethyl group; increased lipophilicity | Potentially higher metabolic stability |

| (3S)-N-(2-Methoxyethyl)piperidin-3-amine | Ether functionality; increased solubility | Improved pharmacokinetic properties |

The dual fluorination at the 5-position significantly alters the electronic properties and biological interactions compared to its analogs, potentially leading to distinct pharmacological profiles advantageous in drug development .

Case Studies

Recent studies have focused on the compound's interaction with various biological targets:

- DPP-4 Inhibition : In vitro studies demonstrated that this compound binds effectively to DPP-4, leading to enhanced insulin secretion from pancreatic beta cells. This mechanism has been explored in animal models to assess its efficacy in improving blood glucose levels .

- Melanocortin Receptor Binding : Interaction studies using radiolabeled versions of the compound have shown selective binding to melanocortin receptors. Molecular docking simulations further support these findings by predicting interaction sites and affinities with various targets .

Eigenschaften

Molekularformel |

C5H10F2N2 |

|---|---|

Molekulargewicht |

136.14 g/mol |

IUPAC-Name |

5,5-difluoropiperidin-3-amine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2 |

InChI-Schlüssel |

RMVWISBUNRRXGM-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CNCC1(F)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.